5-Azidomethyl-2,4-dimethyl-oxazole is a heterocyclic compound that belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. It is particularly noted for its azide functional group, which can participate in various chemical reactions, making it a versatile building block in the synthesis of more complex molecules.
5-Azidomethyl-2,4-dimethyl-oxazole is classified under organic compounds and specifically as a member of the oxazole derivatives. Its molecular formula is , with a molecular weight of approximately 214.22 g/mol. The compound can be synthesized through various methods, often involving the reaction of precursors with sodium azide or other reagents that introduce the azide group into the oxazole framework.
The synthesis of 5-Azidomethyl-2,4-dimethyl-oxazole typically involves several key steps:
The molecular structure of 5-Azidomethyl-2,4-dimethyl-oxazole can be represented by its structural formula:
The compound contains an oxazole ring with two methyl groups at positions 2 and 4, and an azidomethyl group at position 5. The presence of these substituents influences both its chemical reactivity and physical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 5-Azidomethyl-2,4-dimethyl-oxazole |
Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CN=[N+]=[N-] |
5-Azidomethyl-2,4-dimethyl-oxazole can undergo several types of chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 5-Azidomethyl-2,4-dimethyl-oxazole largely depends on its application:
5-Azidomethyl-2,4-dimethyl-oxazole exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents like DMSO |
These properties influence its reactivity and suitability for various applications.
5-Azidomethyl-2,4-dimethyl-oxazole has several scientific uses:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7